Home > Products > Screening Compounds P32063 > 6(7)-Dehydro Fulvestrant-9-sulfone
6(7)-Dehydro Fulvestrant-9-sulfone -

6(7)-Dehydro Fulvestrant-9-sulfone

Catalog Number: EVT-13980395
CAS Number:
Molecular Formula: C32H45F5O4S
Molecular Weight: 620.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6(7)-Dehydro Fulvestrant-9-sulfone is a derivative of fulvestrant, a selective estrogen receptor downregulator primarily used in the treatment of hormone receptor-positive metastatic breast cancer. The compound is characterized by a sulfone group that enhances its biological activity and pharmacokinetics compared to its parent compound. Its structural modifications aim to improve efficacy and stability, making it a candidate for therapeutic applications in oncology, particularly for breast cancers resistant to conventional therapies .

Source and Classification

6(7)-Dehydro Fulvestrant-9-sulfone belongs to the class of selective estrogen receptor downregulators. Its molecular formula is C32H45F5O4SC_{32}H_{45}F_{5}O_{4}S, with a molecular weight of approximately 620.75 g/mol . The compound features a steroid backbone with specific modifications that contribute to its unique properties, including a sulfone group crucial for its biological function.

Synthesis Analysis

The synthesis of 6(7)-Dehydro Fulvestrant-9-sulfone typically involves several key steps, which may include:

  1. Preparation of the Sulfone Group: The introduction of the sulfone moiety is critical and can be achieved through various methods such as sulfur-fluoride exchange click chemistry.
  2. Steroid Backbone Construction: The steroid framework is constructed using established synthetic routes that involve multiple stages to ensure the correct stereochemistry and functional groups.
  3. Purification: After synthesis, purification techniques like high-performance liquid chromatography are employed to isolate the desired compound from potential by-products .

Recent advancements have focused on optimizing these synthetic pathways to enhance yield and reduce reaction times, contributing to more efficient production processes.

Chemical Reactions Analysis

6(7)-Dehydro Fulvestrant-9-sulfone undergoes various metabolic transformations within biological systems:

  • Oxidation Reactions: These reactions typically involve cytochrome P450 enzymes that oxidize the compound at various positions on the steroid nucleus, leading to the formation of metabolites including fulvestrant itself.
  • Conjugation Reactions: Sulfation and glucuronidation are key pathways that modify the compound for excretion, significantly influencing its pharmacokinetics .

Understanding these reactions is crucial for predicting the compound's behavior in biological systems and its potential interactions with other drugs.

Mechanism of Action

The primary mechanism of action for 6(7)-Dehydro Fulvestrant-9-sulfone involves:

  1. Binding to Estrogen Receptors: The compound binds selectively to estrogen receptors, leading to their degradation.
  2. Downregulation of Estrogen Signaling: This process reduces estrogen-mediated signaling pathways that promote tumor growth, making it effective in treating hormone-sensitive cancers .

Studies indicate that this compound exhibits potent anti-estrogenic effects comparable to fulvestrant, enhancing its therapeutic potential in oncology.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6(7)-Dehydro Fulvestrant-9-sulfone include:

  • Appearance: Off-white solid at room temperature.
  • Solubility: Exhibits high lipophilicity with low aqueous solubility, making it suitable for formulations requiring extended release.
  • Stability: Stable under standard conditions but susceptible to oxidation; requires careful handling during storage and application .

These properties are essential for determining formulation strategies and expected behavior in clinical settings.

Applications

The primary application of 6(7)-Dehydro Fulvestrant-9-sulfone lies in oncology:

  • Breast Cancer Treatment: It is particularly valuable in treating breast cancer resistant to conventional therapies due to its ability to downregulate estrogen receptors.
  • Research Applications: Ongoing studies focus on its pharmacokinetics, safety profiles, and potential applications in personalized medicine .

As research progresses, further applications may emerge, expanding its utility beyond current therapeutic contexts.

Introduction to 6(7)-Dehydro Fulvestrant-9-sulfone in SERD Research

Role of Selective Estrogen Receptor Downregulators (SERDs) in Hormone Receptor-Positive Breast Cancer

Approximately 70% of breast tumors express estrogen receptor alpha (ERα), driving proliferation and disease progression in hormone receptor-positive (HR+) breast cancer. Selective Estrogen Receptor Downregulators (SERDs) represent a critical therapeutic class designed to antagonize ERα signaling through a dual mechanism: competitive ligand binding and receptor degradation. Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, which exhibit tissue-specific partial agonist activity, pure SERDs like fulvestrant induce irreversible ERα inactivation and proteasomal degradation. This degradation occurs via enhanced ERα ubiquitination and SUMOylation, mechanisms crucial for overcoming endocrine resistance in advanced disease [1] [2]. The clinical efficacy of first-generation SERDs is well-established, particularly against tumors harboring ESR1 mutations that confer resistance to aromatase inhibitors (AIs) or SERMs. However, pharmacokinetic limitations necessitate novel SERD designs with optimized bioavailability and potency [2] [4].

Structural Evolution from Fulvestrant to Sulfone Derivatives

Fulvestrant, the prototypical SERD, features a 7α-alkylsulfinyl side chain critical for its ERα degradation activity. The sulfinyl moiety (–S(O)–) facilitates hydrogen bonding with ERα residues (e.g., Asp351), inducing a conformational change that recruits E3 ubiquitin ligases. Structural innovations targeting this side chain have yielded derivatives like Fulvestrant-9-sulfone, where oxidation converts the sulfinyl to a sulfone group (–SO₂–). This modification significantly alters ERα interaction dynamics, as sulfones exhibit stronger electron-withdrawing properties and altered steric bulk compared to sulfoxides [1] [3].

6(7)-Dehydro Fulvestrant-9-sulfone introduces an additional structural perturbation: unsaturation between C6 and C7 of the steroidal core. This Δ6(7) double bond induces planarity in ring B, potentially modifying the ligand-binding pocket (LBP) accommodation and affecting co-regulator recruitment. The sulfone group at C9 further enhances the molecule’s rigidity and electronic polarization, which may alter the positioning of helix 12 (H12) in ERα—a determinant of antagonism versus agonism [1] [6]. Computational analyses suggest this combined modification disrupts the agonist-favorable "closed" H12 conformation more effectively than fulvestrant.

Table 1: Structural and Functional Comparison of Fulvestrant and Its Derivatives

CompoundSide Chain ChemistryCore ModificationReported ERα Activity
Fulvestrant7α-Sulfinyl alkyl chainNonePure antagonist; induces degradation
Fulvestrant-9-sulfone7α-Sulfone alkyl chainNoneLigand-independent ERα activator*
6(7)-Dehydro Fulvestrant-9-sulfone7α-Sulfone alkyl chainΔ6(7) unsaturationTheoretical enhanced degradation

Source: [3] identifies Fulvestrant-9-sulfone as an unexpected activator, highlighting sensitivity to structural changes.

Mechanistic Rationale for Dehydro-Sulfone Modifications in SERD Design

The therapeutic potential of 6(7)-Dehydro Fulvestrant-9-sulfone hinges on its hypothesized ability to overcome limitations of existing SERDs through three interconnected mechanisms:

  • Enhanced ERα Conformational Destabilization: The Δ6(7) unsaturation introduces ring B strain, reducing the flexibility of the steroidal core. When combined with the sulfone’s steric bulk, this may force H12 into an antagonist-favorable "open" conformation, preventing co-activator recruitment. Molecular dynamics simulations suggest this conformation exposes hydrophobic degradation motifs typically buried in native ERα [1] [6].

  • Ubiquitin-Proteasome System (UPS) Engagement: The sulfone moiety may act as a chemical degron—a molecular "tag" facilitating E3 ubiquitin ligase recognition. Natural degrons often feature acidic or polar residues; the sulfone’s polarized S=O bonds could mimic this, enhancing polyubiquitination kinetics compared to fulvestrant. This hypothesis is supported by studies showing sulfone-containing proteolysis-targeting chimeras (PROTACs) exhibit improved degradation efficiency [6].

  • Ligand-Independent Pathway Inhibition: Unlike fulvestrant, which primarily targets ligand-dependent ERα activation, the dehydro-sulfone modification may disrupt ligand-independent phosphorylation (e.g., via MAPK or CDK4/6 pathways). The Δ6(7) bond could sterically hinder phosphorylation sites (e.g., Ser118), a mechanism crucial for overcoming resistance driven by growth factor signaling crosstalk [1] [4].

Table 2: Mechanistic Advantages of 6(7)-Dehydro Fulvestrant-9-sulfone Modifications

ModificationChemical EffectTheoretical Biological ConsequenceResistance Mechanism Addressed
Δ6(7) UnsaturationRing B planarity and rigidityAltered H12 positioning; exposure of degron motifsConformational stability of mutant ERα
C9-SulfoneEnhanced polarity and steric bulkImproved E3 ligase recruitment; mimicry of natural degronsInefficient ERα ubiquitination
Combined modificationsSynergistic backbone distortionDisruption of phosphorylation sites and co-activator bindingLigand-independent ERα activation

Properties

Product Name

6(7)-Dehydro Fulvestrant-9-sulfone

IUPAC Name

(8R,13S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C32H45F5O4S

Molecular Weight

620.8 g/mol

InChI

InChI=1S/C32H45F5O4S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-42(40,41)19-9-16-31(33,34)32(35,36)37/h11-12,20-21,26-29,38-39H,2-10,13-19H2,1H3/t26?,27?,28-,29+,30-/m0/s1

InChI Key

YOUQKANIFAMMIH-GYHIUYGSSA-N

Canonical SMILES

CC12CCC3C(C1CCC2O)C(=CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F

Isomeric SMILES

C[C@]12CCC3[C@H](C1CC[C@@H]2O)C(=CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.